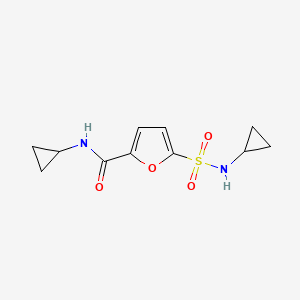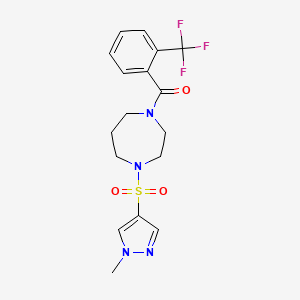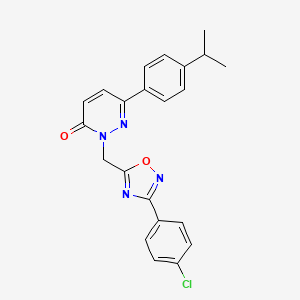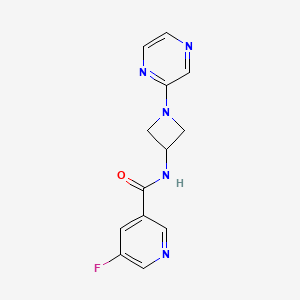
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27ClN4O4S and its molecular weight is 515.03. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Proton Magnetic Resonance Studies : This study focused on compounds with bridgehead nitrogen atoms, which include derivatives of hexahydropyrido. The configurations and conformations of these compounds, which are structurally similar to the compound , were determined through NMR spectroscopy (Cahill & Crabb, 1972).
Synthesis of Piperazine Substituted Quinolones : A series of compounds including 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines were developed. This synthesis is relevant as it involves chemical structures and reactions similar to the compound (Fathalla & Pazdera, 2017).
Synthesis and Luminescent Properties : Novel piperazine substituted naphthalimide compounds were synthesized, demonstrating fluorescence and photo-induced electron transfer properties. The synthesis and properties of these compounds provide insights into the chemical behavior of structurally related compounds (Gan et al., 2003).
Analgesic and Antiinflammatory Activities : Research on mannich bases of 5-nitro-2-benzoxazolinones, which include compounds with structural similarities, showed potential for analgesic and antiinflammatory activities. These findings are significant for understanding the possible pharmacological applications of related compounds (Köksal et al., 2007).
Pharmaceutical Applications
CGRP Receptor Inhibitor : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating the process of synthesizing complex molecules that include piperazine and quinazoline derivatives, akin to the compound (Cann et al., 2012).
Antibacterial Activities : Studies on temafloxacin hydrochloride and related compounds, which include piperazine and quinolone derivatives, provided insights into their antibacterial activities and pharmacological properties (Chu et al., 1991).
Antimicrobial Activities : Research into novel benzodifuranyl derivatives, which are structurally similar, demonstrated significant antimicrobial activities. This highlights the potential of similar compounds in antimicrobial applications (Abu‐Hashem et al., 2020).
properties
CAS RN |
1114647-82-3 |
|---|---|
Product Name |
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C25H27ClN4O4S |
Molecular Weight |
515.03 |
IUPAC Name |
methyl 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27ClN4O4S/c1-16-5-7-18(26)15-21(16)28-10-12-29(13-11-28)22(31)4-3-9-30-23(32)19-8-6-17(24(33)34-2)14-20(19)27-25(30)35/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,27,35) |
InChI Key |
HQFVYWLVHISJEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)



![3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2642923.png)


![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2642929.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2642931.png)

